molecular formula C8H15NO2 B13829242 L-Alanine, 3-methyl-2-butenyl ester

L-Alanine, 3-methyl-2-butenyl ester

Cat. No.: B13829242
M. Wt: 157.21 g/mol
InChI Key: GWAWGVRWAUJEDC-ZETCQYMHSA-N
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Description

L-Alanine, 3-methyl-2-butenyl ester (CAS No. 190207-41-1) is an amino acid ester derivative with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Its IUPAC name is 3-methylbut-2-enyl (2S)-2-aminopropanoate, and it is characterized by a branched, unsaturated 3-methyl-2-butenyl ester group attached to the L-alanine backbone. This compound is primarily utilized as a research reference standard with a purity of ≥95% and is stored desiccated at room temperature . Its structural features suggest moderate lipophilicity due to the unsaturated ester moiety, which may influence solubility and membrane permeability compared to simpler alanine esters.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-methylbut-2-enyl (2S)-2-aminopropanoate

InChI

InChI=1S/C8H15NO2/c1-6(2)4-5-11-8(10)7(3)9/h4,7H,5,9H2,1-3H3/t7-/m0/s1

InChI Key

GWAWGVRWAUJEDC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC=C(C)C)N

Canonical SMILES

CC(C(=O)OCC=C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine, 3-methyl-2-butenyl ester can be synthesized through the esterification of L-Alanine with 3-methyl-2-butenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-methyl-2-butenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanine, 3-methyl-2-butenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Alanine, 3-methyl-2-butenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which then participates in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between L-alanine, 3-methyl-2-butenyl ester, and related alanine derivatives:

Compound Molecular Formula Ester Group Key Properties Applications/Observations
This compound C₈H₁₅NO₂ 3-methyl-2-butenyl Lipophilic; unsaturated ester; stable under desiccated storage Research standard; potential applications in synthetic chemistry or bioactivity studies
L-Alanine benzyl ester C₁₀H₁₃NO₂ Benzyl Hydrolyzes rapidly in presence of OPA reagent; stable in aqueous solution for ≤3 days Acts as a non-translocated inhibitor of SNAT2; cytotoxic at 20 mM (23% cell viability loss)
L-Alanine ethyl ester C₅H₁₁NO₂ Ethyl Detected via ¹³C NMR (172.3 ppm); overlaps with pyruvate in spectra Hyperpolarized MRI for pH assessment; requires toxicity evaluation
L-Alanine methyl ester C₄H₉NO₂ Methyl Lower molecular weight; hydrophilic Thermodynamic studies (enthalpy/entropy changes) ; intermediate in polymer synthesis
L-Alanine t-butyl ester HCl C₇H₁₅NO₂·HCl t-butyl (hydrochloride) Hygroscopic; non-hazardous per GHS Pharmaceutical intermediate; stable salt form for synthesis
L-Alanine isopropyl ester C₆H₁₃NO₂ Isopropyl No significant cytotoxicity in glioblastoma cells Prodrug metabolite; low toxicity in cell models

Structural and Functional Analysis

  • However, this may reduce aqueous solubility, necessitating organic solvents for formulation . In contrast, L-alanine methyl ester (C₄H₉NO₂) is more hydrophilic, favoring applications in aqueous systems or polymer synthesis .
  • Stability and Reactivity :

    • L-Alanine benzyl ester hydrolyzes readily under analytical conditions (e.g., OPA reagent exposure), generating L-alanine as a breakdown product . This contrasts with 3-methyl-2-butenyl ester , which requires stability data but is stored desiccated to prevent hydrolysis .
    • L-Alanine t-butyl ester hydrochloride demonstrates hygroscopicity but is chemically stable under recommended storage conditions .
  • Biological Activity :

    • L-Alanine benzyl ester inhibits SNAT2 transport activity at 5 mM but shows cytotoxicity at 20 mM, suggesting a narrow therapeutic window .
    • Ethyl and methyl esters exhibit niche applications: the ethyl ester is used in hyperpolarized MRI , while the methyl ester serves as a model for thermodynamic studies .

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